N-Oleoyl-L-Serine

Übersicht

Beschreibung

N-Oleoyl-L-Serine is an endogenous amide of long-chain fatty acids with ethanolamine (N-acyl amides) . It is a lipid regulator of bone remodeling and stimulates osteoclast apoptosis . It has been reported to stimulate bone formation and inhibit bone resorption .

Molecular Structure Analysis

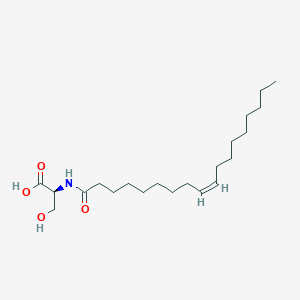

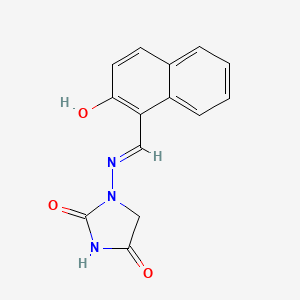

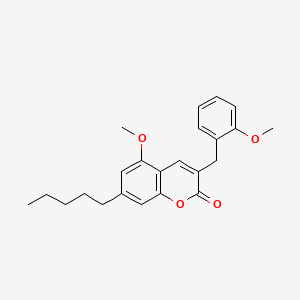

The molecular formula of N-Oleoyl-L-Serine is C21H39NO4 . It is an endogenous amide of long-chain fatty acids with ethanolamine . More detailed structural analysis would require specific scientific techniques and is not provided in the search results.Physical And Chemical Properties Analysis

N-Oleoyl-L-Serine has a molecular weight of 369.54 . Its density is 1.0±0.1 g/cm3, and it has a boiling point of 571.9±50.0 °C at 760 mmHg . It has a flash point of 299.7±30.1 °C .Wissenschaftliche Forschungsanwendungen

Bone Density Conservation Agent

N-Oleoyl-L-Serine has been identified as a bone density conservation agent . It plays a crucial role in maintaining bone mass and shape by balancing the actions of osteoblasts (bone-forming cells) and osteoclasts (bone-resorbing cells) . This makes it a potential therapeutic agent for treating bone diseases such as osteopenia and osteoporosis .

Stimulator of Bone Formation

Research has shown that N-Oleoyl-L-Serine stimulates bone formation . It promotes the proliferation of osteoblasts, thereby contributing to the formation of new bone tissue . This property could be harnessed in the treatment of conditions that involve bone loss or damage.

Inhibitor of Bone Resorption

In addition to promoting bone formation, N-Oleoyl-L-Serine also inhibits bone resorption . By suppressing the activity of osteoclasts, it prevents the breakdown of bone tissue. This dual action on bone metabolism underscores its potential in bone health management.

Endocannabinoid System Modulator

N-Oleoyl-L-Serine is an endogenous lipid that interacts with the endocannabinoid system . The endocannabinoid system plays a vital role in various physiological processes, including pain sensation, mood, appetite, and memory. Modulating this system could have implications for managing a wide range of health conditions.

Mouse Metabolite

N-Oleoyl-L-Serine is a mouse metabolite . This means it is produced during metabolic reactions in mice. Understanding the role of such metabolites can provide insights into mammalian biology and disease processes.

L-Serine Derivative

N-Oleoyl-L-Serine is a derivative of L-serine . L-serine is an amino acid that plays a role in protein synthesis. Studying derivatives of amino acids like N-Oleoyl-L-Serine can contribute to our understanding of protein structure and function.

Wirkmechanismus

Target of Action

N-Oleoyl-L-Serine (OS) primarily targets the endocannabinoid system , which plays an essential role in the maintenance of normal bone mass . It signals through the CB2 receptor .

Mode of Action

In osteoblast cells, OS triggers a Gi-protein-coupled receptor and Erk1/2 . It also mitigates the number of osteoclasts by promoting osteoclast apoptosis through the inhibition of Erk1/2 phosphorylation and receptor activator of nuclear-κB ligand (RANKL) expression in bone marrow stromal cells and osteoblasts .

Biochemical Pathways

OS affects the bone remodeling process , a continuous process whereby the mineralized matrix is removed by osteoclasts and subsequently replaced with newly formed bone tissue produced by osteoblasts . This process is regulated by autocrine/paracrine factors, such as RANKL, osteoprotegerin (OPG), bone morphogenetic proteins, and Wnt, as well as circulating hormones .

Result of Action

OS has been reported to stimulate bone formation and inhibit bone resorption . In intact mice, OS moderately increases bone volume density mainly by inhibiting bone resorption . In a mouse ovariectomy (ovx) model for osteoporosis, os effectively rescues bone loss by increasing bone formation and markedly restraining bone resorption .

Action Environment

The differential effect of exogenous OS in the OVX vs. intact animals is apparently a result of an OVX-induced decrease in skeletal OS levels . This suggests that environmental factors, such as hormonal changes due to ovariectomy, can influence the action, efficacy, and stability of OS.

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(2S)-3-hydroxy-2-[[(Z)-octadec-9-enoyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H39NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(24)22-19(18-23)21(25)26/h9-10,19,23H,2-8,11-18H2,1H3,(H,22,24)(H,25,26)/b10-9-/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBDKGXAMSZIDKF-VJIACCKLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)NC(CO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)N[C@@H](CO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H39NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

107743-37-3 | |

| Record name | N-Oleoyl-L-serine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107743373 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-OLEOYL-L-SERINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SCD7H2827O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: How does N-Oleoyl-L-Serine impact bone remodeling?

A1: Research suggests that N-Oleoyl-L-Serine (OS) exhibits a regulatory role in bone remodeling, a continuous process crucial for maintaining bone health. OS appears to exert its effects through a dual mechanism:

- Promoting Bone Formation: In osteoblasts (bone-forming cells), OS stimulates proliferation. [] This suggests a potential for OS to enhance bone formation.

- Inhibiting Bone Resorption: OS demonstrates an ability to reduce the number of osteoclasts (bone-resorbing cells) by promoting their apoptosis (programmed cell death). [] This inhibitory effect on osteoclasts is linked to the suppression of ERK1/2 phosphorylation and RANKL expression in both bone marrow stromal cells and osteoblasts. []

Q2: What is the evidence for N-Oleoyl-L-Serine's therapeutic potential in osteoporosis?

A: Preclinical studies using a mouse model of osteoporosis (induced by ovariectomy) provide compelling evidence for OS's therapeutic potential: []

- Rescue of Bone Loss: OS administration effectively counteracted bone loss in the ovariectomized mice. [] This protective effect was attributed to both increased bone formation and significantly reduced bone resorption. []

- Ovariectomy and OS Levels: Interestingly, ovariectomy led to a decline in skeletal OS levels. [] This observation suggests a potential link between OS deficiency and the development of osteoporosis, further strengthening the case for OS as a therapeutic target.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![triazanium;[[[(2R,3S,4R,5R)-5-(4-amino-2-oxo(214C)pyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B592514.png)

![6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B592531.png)